Lipophilicity and PSA vs. 5-Positional Isomer
The XLogP3-AA value for the (4S)-enantiomer of 4-(benzylamino)pentan-1-ol is computed as 1.8, which is lower than the experimental logP of approximately 2.33 reported for the 5-substituted positional isomer 5-(benzylamino)pentan-1-ol [1][2]. This difference of roughly 0.53 logP units suggests meaningful divergence in partition behavior, with the target compound exhibiting measurably lower lipophilicity. Simultaneously, the topological polar surface area (TPSA) of 4-(benzylamino)pentan-1-ol is computed as 32.3 Ų, whereas the 5-substituted analog with an identical molecular weight and elemental formula is expected to exhibit a comparable TPSA given the same functional group composition [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 (computed) |
| Comparator Or Baseline | 5-(Benzylamino)pentan-1-ol: experimental logP ≈ 2.33 |
| Quantified Difference | ΔlogP ≈ 0.53 (target less lipophilic) |
| Conditions | Target: PubChem XLogP3-AA computed 2019; Comparator: reported logP 2.3297 from chemical database |
Why This Matters
A 0.5 logP unit difference can translate to a roughly 3-fold shift in octanol–water partition coefficient, which directly influences membrane permeability, aqueous solubility, and metabolic clearance, making blind substitution between positional isomers inadvisable for lead optimization campaigns.
- [1] PubChem. (2021). Compound Summary for CID 97051546: (4S)-4-(benzylamino)pentan-1-ol. XLogP3-AA = 1.8; Topological Polar Surface Area = 32.3 Ų. View Source
- [2] Molbase / Chemical Database. (n.d.). 5-(Benzylamino)pentan-1-ol (CAS 2937-99-7): LogP = 2.3297, PSA = 32.26. Retrieved from qiye.molbase.cn. View Source
